Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, with the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate: Similar in structure but with a different substituent on the azetidine ring.
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate: Another similar compound with a different arrangement of the amino and alkyl groups
Uniqueness
Tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-propan-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)11(12)6-13(7-11)9(14)15-10(3,4)5/h8H,6-7,12H2,1-5H3 |
InChI Key |
OWHMZIYBGNDLNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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